2,3,5-Trichloro-4,6-difluoropyridine
Overview
Description
2,3,5-Trichloro-4,6-difluoropyridine is a halogenated pyridine derivative with the molecular formula C5Cl3F2N and a molecular weight of 218.42 g/mol . This compound is characterized by the presence of three chlorine atoms and two fluorine atoms attached to a pyridine ring, making it a highly substituted and reactive molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trichloro-4,6-difluoropyridine typically involves the halogenation of pyridine derivatives. One common method involves the reaction of pentachloropyridine with potassium fluoride in an anhydrous solvent such as N-methylpyrrolidone at temperatures below 170°C . This reaction proceeds with high yield and minimal tar formation .
Industrial Production Methods
Industrial production of this compound often employs similar halogenation techniques but on a larger scale. The use of phase transfer catalysts and optimized reaction conditions, such as controlled temperatures and solvent systems, ensures efficient production .
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trichloro-4,6-difluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium fluoride in polar aprotic solvents like dimethyl sulfoxide are commonly used.
Oxidation and Reduction: Specific oxidizing or reducing agents, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with sodium azide can yield azido-substituted pyridines .
Scientific Research Applications
2,3,5-Trichloro-4,6-difluoropyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,5-Trichloro-4,6-difluoropyridine involves its reactivity due to the electron-withdrawing effects of the chlorine and fluorine atoms. These substituents reduce the basicity of the pyridine ring and make it more susceptible to nucleophilic attack . The compound can interact with various molecular targets, depending on the specific application and the nature of the substituents introduced during chemical reactions .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-2,4,6-trifluoropyridine: Another highly halogenated pyridine derivative with similar reactivity.
2,3,5-Tribromo-4-methylpyridine: A brominated analogue with different reactivity patterns.
2,5-Dibromo-4-methylpyridine: Another brominated pyridine with distinct chemical properties.
Uniqueness
2,3,5-Trichloro-4,6-difluoropyridine is unique due to its specific combination of chlorine and fluorine substituents, which impart distinct electronic and steric effects. This makes it particularly useful in the synthesis of complex molecules where precise control over reactivity is required .
Properties
IUPAC Name |
2,3,5-trichloro-4,6-difluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl3F2N/c6-1-3(9)2(7)5(10)11-4(1)8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUKVOVSTRWNSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1Cl)Cl)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl3F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0067844 | |
Record name | Pyridine, 2,3,5-trichloro-4,6-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0067844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34415-31-1 | |
Record name | 2,3,5-Trichloro-4,6-difluoropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34415-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2,3,5-trichloro-4,6-difluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034415311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 2,3,5-trichloro-4,6-difluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyridine, 2,3,5-trichloro-4,6-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0067844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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